1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one
Overview
Description
1-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethan-1-one, also known by its IUPAC name (2R,6S)-1-acetyl-2,6-dimethylpiperazine , is a chemical compound with the molecular formula C8H16N2O . It falls under the category of piperazine derivatives and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring with an acetyl group attached to one of the nitrogen atoms.
Physical and Chemical Properties Analysis
- Boiling Point : Approximately 267.5°C at 760 mmHg .
- Density : Approximately 0.948 g/cm3 .
Scientific Research Applications
1. Synthesis and Antibacterial Activity
A study by (Gein et al., 2006) demonstrates the synthesis of a series of compounds related to 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one, with emphasis on their potential antibacterial activity. This highlights the chemical's role in developing new antimicrobial agents.
2. Molecular Structure Analysis
Research by (Yabuki et al., 1988) focuses on the molecular and crystal structures of complexes involving N,N′-dimethylpiperazine, a compound structurally related to this compound. This study contributes to our understanding of the structural properties of such compounds.
3. HIV-1 Attachment Inhibitors
In the realm of HIV research, a study by (Regueiro-Ren et al., 2013) explores compounds with a core structure similar to this compound as potential HIV-1 attachment inhibitors. This indicates the compound's relevance in antiviral research.
4. Novel Antimicrobial Agents
A study by (Zaidi et al., 2021) discusses the synthesis of novel antimicrobial agents derived from structures related to this compound, highlighting its potential in creating effective antimicrobial drugs.
5. Fluorescent Chemosensor Development
Research by (Shylaja et al., 2020) indicates the use of compounds structurally akin to this compound in developing fluorescent chemosensors, suggesting its utility in chemical sensing technologies.
6. Supramolecular Chemistry
A study by (Zakaria et al., 2003) focuses on the formation of adducts with compounds similar to this compound in the context of supramolecular chemistry, indicating its application in this innovative field.
Safety and Hazards
Properties
IUPAC Name |
1-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-9-5-7(2)10(6)8(3)11/h6-7,9H,4-5H2,1-3H3/t6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYNBYIVKBBTO-KNVOCYPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628638 | |
Record name | 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-63-7 | |
Record name | rel-1-[(2R,6S)-2,6-Dimethyl-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=813425-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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